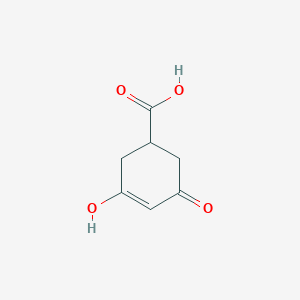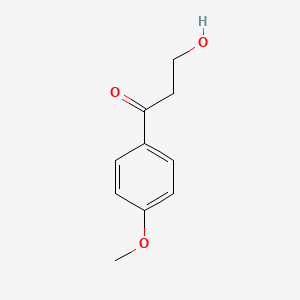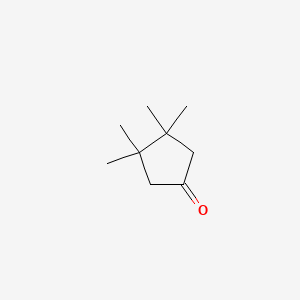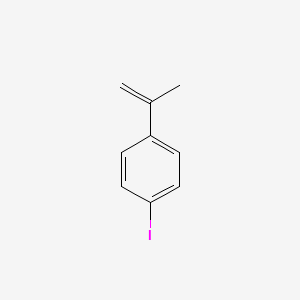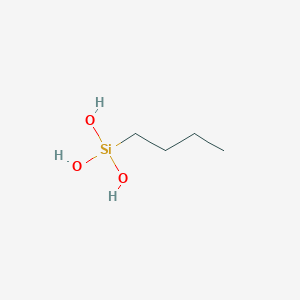
Butylsilanetriol
描述
Butylsilanetriol is an organosilicon compound with the chemical formula C4H11O3Si It belongs to the class of silanetriols, which are characterized by the presence of three hydroxyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: Butylsilanetriol can be synthesized through the hydrolysis of butyltrichlorosilane or butyltrialkoxysilane. The general reaction involves the addition of water to the silane compound, leading to the formation of this compound and hydrochloric acid or alcohol as by-products. The reaction is typically carried out under controlled conditions to prevent the formation of polysiloxanes through condensation reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of butyltrichlorosilane as the starting material. The hydrolysis reaction is conducted in the presence of a catalyst, such as a mineral acid, to enhance the reaction rate and yield. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to obtain pure this compound.
化学反应分析
Types of Reactions: Butylsilanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylsilanetriolate, a compound with enhanced reactivity.
Reduction: Reduction reactions can convert this compound to butylsilane.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Butylsilanetriolate
Reduction: Butylsilane
Substitution: Various substituted silanetriols
科学研究应用
Butylsilanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents and diagnostic tools.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to enhance the mechanical and thermal properties of these materials.
作用机制
The mechanism of action of butylsilanetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups in this compound can form hydrogen bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications. Additionally, the silicon atom in this compound can participate in coordination chemistry, further expanding its range of applications.
相似化合物的比较
- Methylsilanetriol
- Ethylsilanetriol
- Propylsilanetriol
- Phenylsilanetriol
Comparison: Butylsilanetriol is unique among silanetriols due to the presence of a butyl group, which imparts distinct chemical and physical properties. Compared to methylsilanetriol and ethylsilanetriol, this compound has a higher molecular weight and greater hydrophobicity, making it more suitable for applications requiring enhanced stability and reduced solubility in water. Additionally, the butyl group provides increased steric hindrance, which can influence the reactivity and selectivity of this compound in chemical reactions.
属性
IUPAC Name |
butyl(trihydroxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3Si/c1-2-3-4-8(5,6)7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHUWOTQWIXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609418 | |
| Record name | Butylsilanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-18-3 | |
| Record name | Butylsilanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


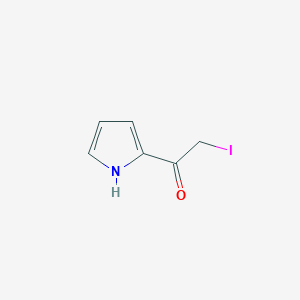
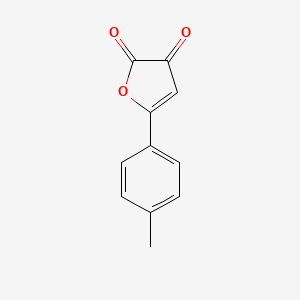
![1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-](/img/structure/B3053762.png)
![4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3053764.png)
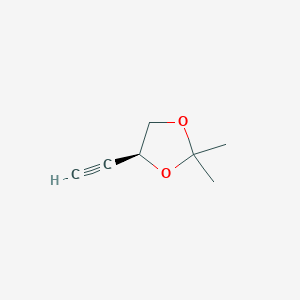
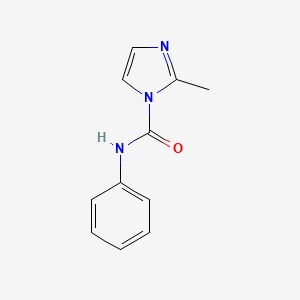
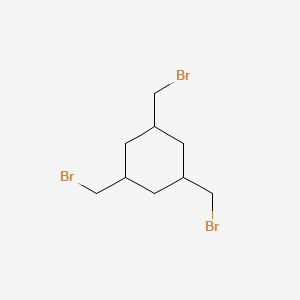
![Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B3053771.png)
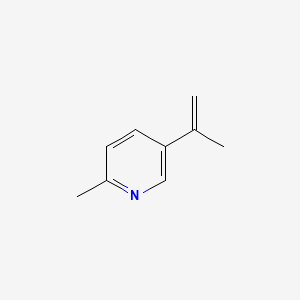
![2-[Imino(phenyl)methyl]aniline](/img/structure/B3053774.png)
